
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It was first discovered in 2009 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which play a critical role in regulating cell cycle progression and DNA damage response. Inhibition of NAE by 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for NAE, which minimizes off-target effects. However, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to have limited efficacy as a single agent in clinical trials, and its use in combination with other chemotherapeutic agents may be associated with increased toxicity. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has a short half-life, which may limit its clinical utility.
Zukünftige Richtungen
For 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict response to 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in cancer treatment. In addition, the role of NAE and NEDD8 conjugation in other biological processes, such as inflammation and neurodegeneration, warrants further investigation.
Synthesemethoden
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that begins with the reaction of 3-nitro-4-(isopropylsulfamoyl)aniline with 2-methoxyethylamine to form 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide. This intermediate is then treated with a reducing agent to produce 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBZDMLPWNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)

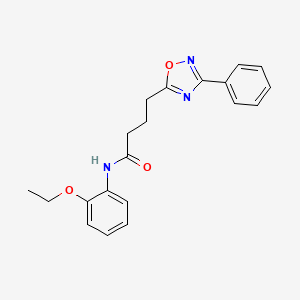

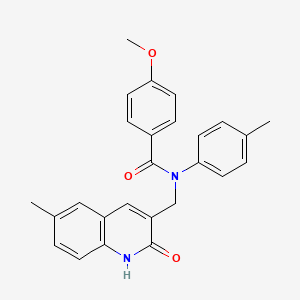
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
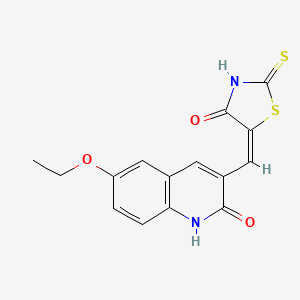
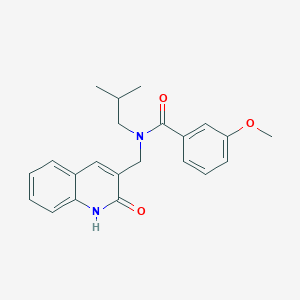


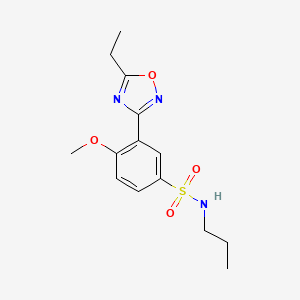

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
